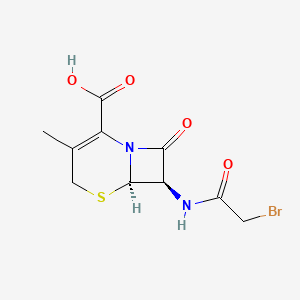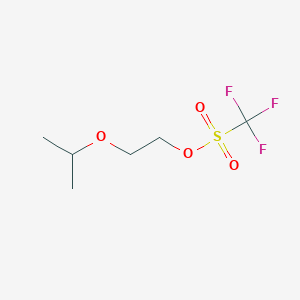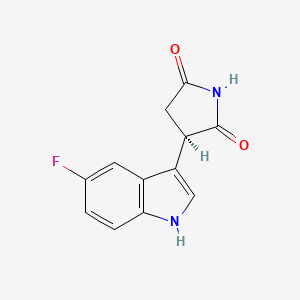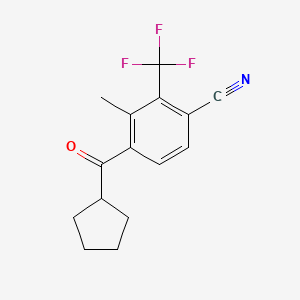
2-Cyclobutyl-6-methylisonicotinonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Cyclobutyl-6-methylisonicotinonitrile is an organic compound with the molecular formula C₁₁H₁₂N₂ It is a derivative of isonicotinonitrile, featuring a cyclobutyl group and a methyl group attached to the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyclobutyl-6-methylisonicotinonitrile typically involves the following steps:
Formation of the Cyclobutyl Group: The cyclobutyl group can be introduced through a cyclization reaction of a suitable precursor.
Nitrile Group Introduction: The nitrile group is introduced via a nucleophilic substitution reaction using a suitable nitrile source.
Methylation: The methyl group is introduced through a methylation reaction using a methylating agent such as methyl iodide.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes:
Batch or Continuous Flow Reactors: To control reaction parameters such as temperature, pressure, and reaction time.
Purification Techniques: Including distillation, crystallization, and chromatography to isolate and purify the final product.
Chemical Reactions Analysis
Types of Reactions
2-Cyclobutyl-6-methylisonicotinonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the nitrile group or the pyridine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium cyanide in the presence of a suitable catalyst.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted nitriles or pyridine derivatives.
Scientific Research Applications
2-Cyclobutyl-6-methylisonicotinonitrile has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Cyclobutyl-6-methylisonicotinonitrile involves its interaction with specific molecular targets. The compound may act by:
Binding to Receptors: Interacting with cellular receptors to modulate biological pathways.
Enzyme Inhibition: Inhibiting specific enzymes involved in metabolic processes.
Signal Transduction: Affecting signal transduction pathways to alter cellular responses.
Comparison with Similar Compounds
Similar Compounds
2-Cyclobutylisonicotinonitrile: Lacks the methyl group, which may affect its reactivity and biological activity.
6-Methylisonicotinonitrile: Lacks the cyclobutyl group, which may influence its chemical properties and applications.
Uniqueness
2-Cyclobutyl-6-methylisonicotinonitrile is unique due to the presence of both the cyclobutyl and methyl groups, which confer distinct chemical and biological properties. This combination of functional groups makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C11H12N2 |
|---|---|
Molecular Weight |
172.23 g/mol |
IUPAC Name |
2-cyclobutyl-6-methylpyridine-4-carbonitrile |
InChI |
InChI=1S/C11H12N2/c1-8-5-9(7-12)6-11(13-8)10-3-2-4-10/h5-6,10H,2-4H2,1H3 |
InChI Key |
BSTCVSNJQNYCIN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=N1)C2CCC2)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![6-Bromo-2-methyl-[1,2,4]triazolo[4,3-a]pyridin-3-one](/img/structure/B13053165.png)












